
Biotin-C4-amide-C5-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-C4-amide-C5-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a biotin group connected to a C4 amide linker and a C5 amine group. This compound is particularly useful in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-C4-amide-C5-NH2 involves several steps:
Formation of the Biotin Linker: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Attachment of the C4 Amide Linker: The biotin-NHS ester is then reacted with a C4 diamine under mild conditions to form the biotin-C4 amide intermediate.
Addition of the C5 Amine Group: The final step involves the reaction of the biotin-C4 amide intermediate with a C5 amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin are activated and reacted with the C4 diamine and C5 amine in industrial reactors.
Purification: The crude product is purified using techniques such as chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-C4-amide-C5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The biotin group can form strong non-covalent bonds with streptavidin, making it useful in affinity-based applications.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): Used for activating biotin.
Diamines and Amines: Used for forming the C4 amide and C5 amine linkers.
Mild Reaction Conditions: Typically, reactions are carried out at room temperature or slightly elevated temperatures to prevent degradation.
Major Products
The major product formed from these reactions is this compound itself, which can then be used in further applications such as the synthesis of ADCs .
Applications De Recherche Scientifique
Biotin-C4-amide-C5-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions through biotin-streptavidin affinity systems.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of diagnostic kits and research reagents
Mécanisme D'action
Biotin-C4-amide-C5-NH2 functions as a cleavable linker in ADCs. The biotin group binds to streptavidin, allowing for the attachment of the ADC to a target molecule. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. This mechanism ensures that the drug is delivered specifically to cancer cells, minimizing off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG4-NHS: Another biotin-based linker with a polyethylene glycol spacer.
Biotin-PEG2-NHS: Similar to Biotin-PEG4-NHS but with a shorter spacer.
Biotin-PEG12-NHS: Features a longer polyethylene glycol spacer for increased solubility.
Uniqueness
Biotin-C4-amide-C5-NH2 is unique due to its specific combination of a biotin group, a C4 amide linker, and a C5 amine group. This structure provides a balance between stability and cleavability, making it particularly effective in ADC applications .
Propriétés
Formule moléculaire |
C14H26N4O2S |
|---|---|
Poids moléculaire |
314.45 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |
Clé InChI |
RHLVNHVKSXNHES-KUNJKIHDSA-N |
SMILES isomérique |
C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
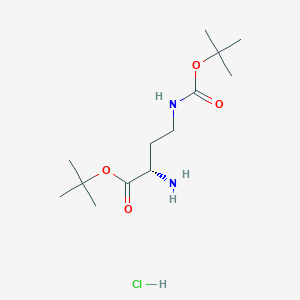
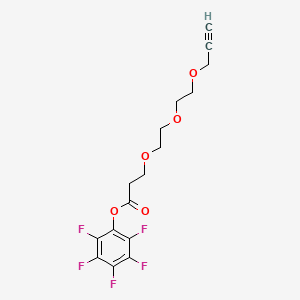
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

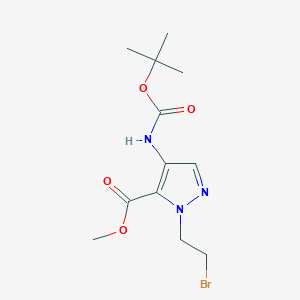

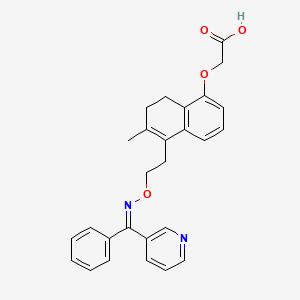

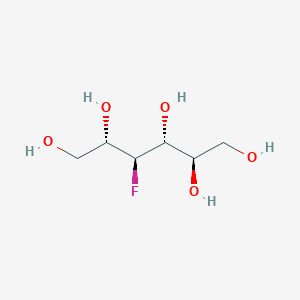

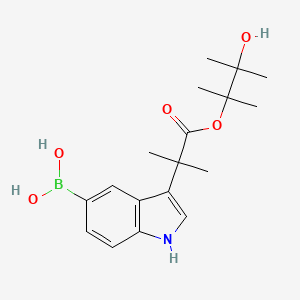
![{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827867.png)
